3-Ethylcyclohex-2-en-1-one chemical properties
3-Ethylcyclohex-2-en-1-one chemical properties
[1][2][3][4]
Executive Summary
3-Ethylcyclohex-2-en-1-one (CAS: 17299-34-2) is a cyclic
Physicochemical Profile
The introduction of the ethyl group at the C3 position enhances the lipophilicity of the cyclohexenone ring while modulating the electrophilicity of the
| Property | Value / Description |
| IUPAC Name | 3-Ethylcyclohex-2-en-1-one |
| CAS Number | 17299-34-2 |
| Molecular Formula | C |
| Molecular Weight | 124.18 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point | ~85–90 °C at 15 mmHg (Estimated from analogs) |
| Density | ~0.94 g/cm |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |
| Reactivity Class | Michael Acceptor, Enone, Electrophile |
Spectroscopic Signature (¹H NMR)
Data estimated based on structural analogs and general shift rules for 3-substituted-2-cyclohexenones.
-
5.88 ppm (s, 1H): Vinyl proton at C2.[2] Diagnostic singlet indicating
-unsaturation.[1][2][3] - 2.36 ppm (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group.[2]
-
2.30–2.25 ppm (m, 4H): Allylic protons at C4 and
-carbonyl protons at C6.[1][2] - 1.98 ppm (m, 2H): Homoallylic protons at C5.[2]
- 1.10 ppm (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group.[2]
Synthesis: The Enol Ether Route
The most robust and regioselective synthesis of 3-ethylcyclohex-2-en-1-one avoids the ambiguity of Robinson annulation by utilizing 3-ethoxy-2-cyclohexen-1-one as a scaffold.[1][2][3] This method allows for the precise installation of the ethyl group via Grignard addition followed by acid-mediated hydrolysis/elimination.[1][2][3]
Reaction Logic[4][5][7][8]
-
Nucleophilic Attack: Ethylmagnesium bromide attacks the carbonyl carbon (1,2-addition), not the
-carbon, due to the hard nature of the Grignard reagent and the deactivation of the conjugate system by the ethoxy group.[2] -
Hydrolysis & Elimination: Acidic workup hydrolyzes the intermediate hemiketal and facilitates the elimination of ethanol, regenerating the carbonyl and establishing the endocyclic double bond.[1][2][3]
Experimental Protocol
Reagents:
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et
O (1.2 equiv)[2]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N
or Ar).[1][2][3][4] -
Solvation: Dissolve 3-ethoxy-2-cyclohexen-1-one (20 mmol) in anhydrous THF (50 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise add EtMgBr (24 mmol) over 20 minutes. The solution may turn cloudy or slightly yellow.[1][2][3]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting enol ether).[1][2][3][4][5]
-
Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Cautiously quench with 10% H
SO (30 mL). -
Rearrangement: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. This ensures complete hydrolysis of the enol ether and elimination of ethanol.[1][2][3]
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO
and brine.[1][2][3] Dry over MgSO and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation or flash chromatography (SiO
, Hexanes:EtOAc 9:1) to yield 3-ethylcyclohex-2-en-1-one.[1][2][3][4][6]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming the enol ether precursor to the target enone via Grignard addition and acid-mediated elimination.[1][2][7][4][8][5][9][10]
Reactivity & Transformations[1][2][4][13]
3-Ethylcyclohex-2-en-1-one exhibits dual reactivity typical of enones but is influenced by the steric bulk of the ethyl group at C3.[1][2][3]
Conjugate Addition (Michael Reaction)
The C3 position is electrophilic.[1][2][3] Soft nucleophiles (cuprates, thiols, malonates) attack here to form 3,3-disubstituted cyclohexanones.[2]
-
Protocol Insight: Due to the ethyl group, 1,4-addition is slower than in methyl analogs.[1][2][3] Use of Lewis acid catalysts (e.g., BF
·OEt ) or copper(I) additives is often required to drive conversion.[2][3]
1,2-Reduction (Luche Reduction)
Selective reduction of the carbonyl to the allylic alcohol is achieved using NaBH
-
Mechanism: Cerium coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon relative to the
-carbon and favoring 1,2-attack by the hard hydride nucleophile.[1][2][3]
Aromatization
Treatment with oxidative dehydrogenation reagents (e.g., DDQ or Pd/C at high temperature) can convert the ring into 3-ethylphenol .[1][2] This is a valuable route for accessing meta-substituted phenols that are difficult to synthesize via electrophilic aromatic substitution.[1][2][3]
Reactivity Map
Figure 2: Divergent reactivity pathways demonstrating the versatility of 3-ethylcyclohex-2-en-1-one as a synthetic intermediate.[1][2][3]
Safety & Handling (MSDS Highlights)
-
Hazards: Combustible liquid (Category 4).[1][2][3] Causes skin irritation (H315) and serious eye irritation (H319).[2][3] May cause respiratory irritation (H335).[1][2][3]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is prone to oxidation and polymerization upon prolonged exposure to air and light.[1][2][3]
-
Disposal: Dispose of as organic waste. Do not release into drains.[1][2][3]
References
-
PubChem. 3-Ethylcyclohex-2-en-1-one (Compound). National Library of Medicine.[1][2][3] Available at: [Link][1][2]
-
Organic Syntheses. 3-Ethoxy-2-cyclohexenone. Org. Synth. 1960, 40, 41. (Source for precursor synthesis and general enol ether reactivity). Available at: [Link][1][2]
-
Woods, G. F.; Tucker, I. W. The Synthesis of 3-Alkyl-2-cyclohexenones. J. Am. Chem. Soc. 1948, 70, 2174.[1][2][3] (Foundational text on Grignard addition to enol ethers).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 3-Ethyl-2-cyclohexen-1-one.[1][2][3] Available at: [Link][1][2]
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